4-Benzyl-3-(trifluoromethyl)benzoic acid
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Overview
Description
4-Benzyl-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a benzyl group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
4-Benzyl-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The benzyl group can interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the benzyl group.
3-(Trifluoromethyl)benzoic acid: The trifluoromethyl group is positioned differently on the benzoic acid core.
4-Benzylbenzoic acid: Similar but lacks the trifluoromethyl group.
Uniqueness
4-Benzyl-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The combination of these groups can enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C15H11F3O2 |
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Molecular Weight |
280.24 g/mol |
IUPAC Name |
4-benzyl-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-9-12(14(19)20)7-6-11(13)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,19,20) |
InChI Key |
WTGCMEMINHGHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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